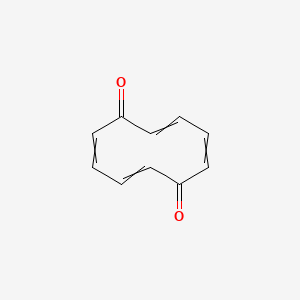
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitrophenoxy and diphenyl groups. Common reagents used in these reactions include phenylhydrazine, nitrophenol, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate include:
- 1,2-Dimethyl-3,5-diphenylpyrazole
- 4-Nitrophenyl ether derivatives
- Diphenylpyrazolium salts
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
60614-80-4 |
|---|---|
Formule moléculaire |
C24H25N3O7S |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
1,2-dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C23H21N3O3.CH4O4S/c1-24-21(17-9-5-3-6-10-17)23(22(25(24)2)18-11-7-4-8-12-18)29-20-15-13-19(14-16-20)26(27)28;1-5-6(2,3)4/h3-16,21H,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
SJTVJGIGIISPJR-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
